N-(4-ethoxyphenyl)-2-((4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
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Overview
Description
- The thioacetamide group is introduced through nucleophilic substitution reactions.
- Common reagents include thioacetic acid or its derivatives, with reaction conditions involving mild temperatures and solvents like dichloromethane or ethanol.
Attachment of the Ethoxyphenyl and Phenyl Groups:
- These groups are attached through electrophilic aromatic substitution reactions.
- Reagents such as ethyl iodide and phenylboronic acid are used, with palladium-catalyzed cross-coupling reactions being a common method.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-2-((4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
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Formation of the Pyrrolo[3,2-d]pyrimidine Core:
- Starting with a suitable pyrimidine derivative, the core structure is synthesized through cyclization reactions.
- Reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization.
Chemical Reactions Analysis
Types of Reactions: N-(4-ethoxyphenyl)-2-((4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic rings, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions include acidic or basic medium, room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; conditions include anhydrous solvents, low to moderate temperatures.
Substitution: Halogenated reagents, organometallic compounds; conditions include catalysts like palladium, solvents like toluene or ethanol.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-((4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-((4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: The compound may inhibit enzyme activity, block receptor binding, or interfere with nucleic acid synthesis, leading to its biological effects.
Comparison with Similar Compounds
N-(4-ethoxyphenyl)-2-((4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide can be compared with other similar compounds:
Similar Compounds: Pyrrolo[3,2-d]pyrimidine derivatives, thioacetamide derivatives, ethoxyphenyl-substituted compounds.
Uniqueness: The combination of the pyrrolo[3,2-d]pyrimidine core with ethoxyphenyl and phenyl groups, along with the thioacetamide moiety, provides unique chemical and biological properties not commonly found in other compounds.
Properties
Molecular Formula |
C22H20N4O3S |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(4-oxo-7-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C22H20N4O3S/c1-2-29-16-10-8-15(9-11-16)24-18(27)13-30-22-25-19-17(14-6-4-3-5-7-14)12-23-20(19)21(28)26-22/h3-12,23H,2,13H2,1H3,(H,24,27)(H,25,26,28) |
InChI Key |
PDMMEIHUOHKXIX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2)NC=C3C4=CC=CC=C4 |
Origin of Product |
United States |
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